molecular formula C14H15BrClNO9S B13449434 ((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate

((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate

Cat. No.: B13449434
M. Wt: 488.7 g/mol
InChI Key: FPLSCLTVKXSOHD-AEOCFKNESA-N
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Description

((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted indole moiety linked to a trihydroxytetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Halogenation: The indole is then brominated and chlorinated using bromine and chlorine reagents, respectively, under controlled conditions to introduce the halogen atoms at specific positions.

    Glycosylation: The halogenated indole is coupled with a protected sugar derivative, such as a tetrahydropyran, using glycosylation techniques. This step often requires the use of a Lewis acid catalyst.

    Deprotection and Sulfation: The protecting groups on the sugar are removed, and the resulting compound is treated with sulfur trioxide-pyridine complex to introduce the sulfate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for halogenation and glycosylation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydropyran ring.

    Reduction: Reduction reactions can target the halogenated indole moiety, potentially removing the halogen atoms.

    Substitution: The halogen atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation typically yields carboxylic acids or ketones.

    Reduction: Reduction can yield dehalogenated indole derivatives.

    Substitution: Substitution reactions produce various functionalized indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s indole moiety is of interest due to its presence in many bioactive molecules. It can be used in the study of enzyme interactions and receptor binding.

Medicine

Medicinally, the compound has potential as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, potentially inhibiting their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-1H-indole: A simpler indole derivative with similar halogenation.

    Tetrahydropyran derivatives: Compounds with similar sugar moieties but lacking the indole group.

    Sulfated sugars: Compounds with sulfate groups attached to sugar moieties.

Uniqueness

The uniqueness of ((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate lies in its combination of a halogenated indole and a sulfated sugar. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H15BrClNO9S

Molecular Weight

488.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C14H15BrClNO9S/c15-5-1-2-6-9(10(5)16)7(3-17-6)25-14-13(20)12(19)11(18)8(26-14)4-24-27(21,22)23/h1-3,8,11-14,17-20H,4H2,(H,21,22,23)/t8-,11+,12+,13-,14-/m1/s1

InChI Key

FPLSCLTVKXSOHD-AEOCFKNESA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O)Cl)Br

Origin of Product

United States

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